molecular formula C6H11NO B13151120 1-(Azetidin-3-yl)propan-1-one

1-(Azetidin-3-yl)propan-1-one

Cat. No.: B13151120
M. Wt: 113.16 g/mol
InChI Key: KRTDBIHFEGEMMF-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)propan-1-one is a chemical compound with the molecular formula C₆H₁₁NO It features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)propan-1-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azetidine ring can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

1-(Azetidin-3-yl)propan-1-one is unique due to its specific structural features, which include the azetidine ring and the propanone group. This combination imparts distinct chemical reactivity and biological activity compared to other azetidine derivatives .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(azetidin-3-yl)propan-1-one

InChI

InChI=1S/C6H11NO/c1-2-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3

InChI Key

KRTDBIHFEGEMMF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CNC1

Origin of Product

United States

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